molecular formula C13H11NO2 B2754201 Methyl 1-prop-2-ynylindole-3-carboxylate CAS No. 2416243-03-1

Methyl 1-prop-2-ynylindole-3-carboxylate

Cat. No.: B2754201
CAS No.: 2416243-03-1
M. Wt: 213.236
InChI Key: KXCPDDAJGCKLHE-UHFFFAOYSA-N
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Description

Methyl 1-prop-2-ynylindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the third position of the indole ring and a prop-2-ynyl group at the first position.

Scientific Research Applications

Methyl 1-prop-2-ynylindole-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-prop-2-ynylindole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-prop-2-ynylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Comparison with Similar Compounds

Methyl 1-prop-2-ynylindole-3-carboxylate can be compared with other indole derivatives:

    Methyl 2-methylindole-3-carboxylate: Similar structure but with a methyl group at the second position instead of a prop-2-ynyl group.

    Methyl 1-methylindole-3-carboxylate: Contains a methyl group at the first position instead of a prop-2-ynyl group.

    Methyl 1-ethylindole-3-carboxylate: Has an ethyl group at the first position instead of a prop-2-ynyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-prop-2-ynylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPDDAJGCKLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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